rac Mivacurium Chloride-13C4 is a stable isotope-labeled compound primarily utilized in pharmacological research as a neuromuscular blocking agent. This compound is a derivative of mivacurium chloride, which is known for its role as a non-depolarizing muscle relaxant. The molecular formula for rac Mivacurium Chloride-13C4 is with a molecular weight of approximately g/mol. It is classified as a stable isotope-labeled compound, which allows for enhanced tracking and analysis in various scientific applications, particularly in pharmacokinetics and drug metabolism studies .
The synthesis of rac Mivacurium Chloride-13C4 involves a series of chemical reactions that include the coupling of specific precursors. The primary method disclosed involves the reaction of (E)-4-octene-1,8-dioic acid dichloride with an isochinolinic derivative, specifically N-3-hydroxypropyl-1-(R)-5′-methoxylaudanosinium chloride, in an organic solvent such as dichloroethane. This process aims to produce mivacurium chloride with a purity exceeding 97.5% by employing various purification techniques including extraction and chromatography .
The detailed steps in the synthesis include:
rac Mivacurium Chloride undergoes various chemical reactions that are crucial for its functionality as a neuromuscular blocker. Key reactions include:
These reactions are essential for understanding both the therapeutic applications and potential side effects associated with its use.
The mechanism of action for rac Mivacurium Chloride primarily involves its interaction with nicotinic acetylcholine receptors located at the neuromuscular junction. By binding to these receptors, rac Mivacurium Chloride prevents acetylcholine from eliciting muscle contractions. This blockade results in temporary paralysis of skeletal muscles, which is particularly useful during surgical procedures or mechanical ventilation.
Data indicate that the onset of action occurs within minutes after administration, with a duration that can vary based on dosage and individual patient factors .
The physical and chemical properties of rac Mivacurium Chloride include:
Property | Value |
---|---|
Molecular Weight | 1033.231 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Storage Conditions | Store at -20°C |
Stability | Stable under recommended conditions |
These properties are critical for handling and storage in laboratory and clinical settings.
rac Mivacurium Chloride has several scientific uses:
Mivacurium chloride is a benzylisoquinolinium diester neuromuscular blocking agent comprising three stereoisomers: trans-trans (57%), cis-trans (36%), and cis-cis (7%). The synthesis of its carbon-13 labeled analog, rac Mivacurium Chloride-¹³C₄, strategically incorporates ¹³C isotopes at the carbonyl positions of the ester linkages. This site-specific labeling is critical due to these bonds' susceptibility to enzymatic hydrolysis by plasma cholinesterase, enabling precise metabolic tracking [3] [5].
The synthesis follows a multi-step route:
Key challenges include maintaining isotopic integrity during esterification, which requires controlled temperatures (0–5°C) and non-aqueous solvents to prevent ¹³C loss via hydrolysis. The final purification employs ion-pair extraction to achieve >98% chemical purity and >99% isotopic enrichment [5].
Table 1: Key Reaction Parameters for rac Mivacurium Chloride-¹³C₄ Synthesis
Step | Reagents/Conditions | Isotopic Yield | Purpose |
---|---|---|---|
Precursor formation | Diethyl succinate-¹³C₄, NaOEt, ethanol, reflux | 92% | ¹³C₄-succinate core synthesis |
Bis-esterification | Isoquinolinium chloride, DCC, CH₂Cl₂, 0°C | 85% | Ester bond formation with ¹³C enrichment |
Chromatography | C18 column, MeOH:H₂O:0.1% TFA (65:35) | 78% | Stereoisomer separation |
The pharmacodynamic profile of mivacurium is stereoselective: the trans-trans and cis-trans isomers exhibit 10-fold greater potency than the cis-cis isomer. Isotope incorporation must therefore preserve native stereochemistry to ensure biological equivalence [3] [7].
¹³C labeling impacts molecular conformation due to the isotope's mass difference. Key considerations include:
Table 2: Stereoisomer-Specific Properties of rac Mivacurium Chloride-¹³C₄
Stereoisomer | Abundance | Relative Potency | Hydrolysis Rate (vs. SCh) | ¹³C NMR Shift (δ, ppm) |
---|---|---|---|---|
trans-trans | 57% | 1.0 | 92% | 172.5 |
cis-trans | 36% | 0.9 | 84% | 170.8 |
cis-cis | 7% | 0.1 | 40% | 169.3 |
Purification Challenges:
Stability Limitations:
Table 3: Stability Profile of rac Mivacurium Chloride-¹³C₄ Under Storage Conditions
Condition | Degradant Formation | Half-life | Mitigation Strategy |
---|---|---|---|
pH 7.4, 37°C (aqueous) | Succinic acid-¹³C₄ | 6 hours | Use pH 3.5 buffer for storage |
pH 3.5, 25°C | Isoquinolinium alcohols | 60 days | Lyophilization with sucrose |
O₂ exposure (0.21 atm) | Dihydroisoquinoline | 10 days | Argon purging, ascorbic acid addition |
The synthesis of rac Mivacurium Chloride-¹³C₄ exemplifies precision isotopic engineering, enabling mechanistic studies of ester-based neuromuscular blockers while addressing inherent stereochemical and stability constraints [5] [6] [8].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: